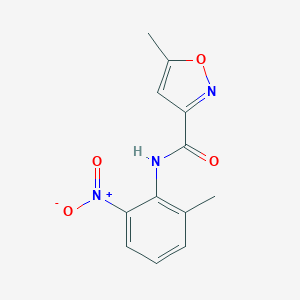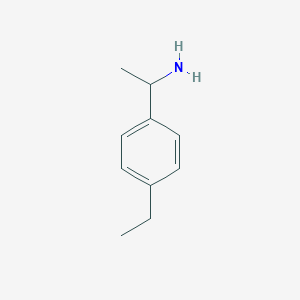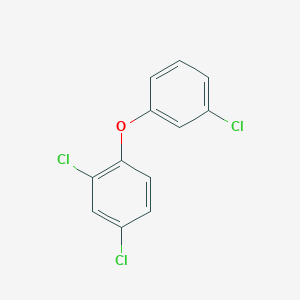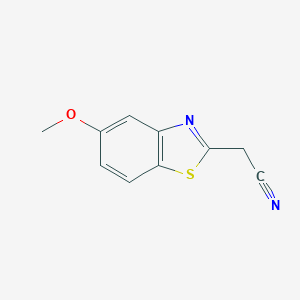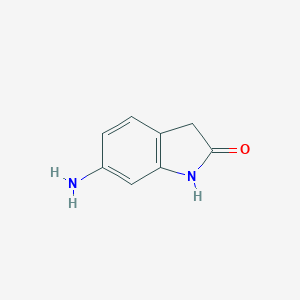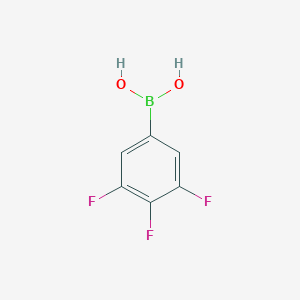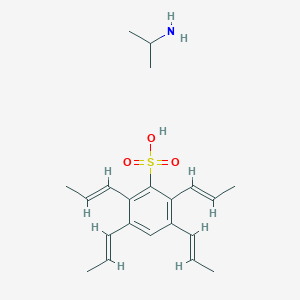![molecular formula C8H12O2 B116166 Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) CAS No. 148164-45-8](/img/structure/B116166.png)
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as 1-[(1E)-propenyl]-2-(hydroxymethyl)cyclopropanecarboxaldehyde or 1-Propenyl-2-hydroxymethylcyclopropanecarboxaldehyde. It is a colorless liquid that has a strong odor and is highly reactive.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is not fully understood. However, it is believed that the compound reacts with other organic compounds through the formation of covalent bonds. The compound is highly reactive due to the presence of a double bond and a carbonyl group in its structure.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity against various microorganisms. The compound has also been found to have anti-inflammatory and analgesic effects. In addition, it has been shown to have a positive effect on the immune system and can stimulate the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of reactions. The compound is also readily available and can be synthesized using different methods. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for the research on Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI). One of the directions is to explore its potential as a starting material for the synthesis of new drugs and pharmaceuticals. The compound can also be used in the synthesis of new materials with unique properties. In addition, the compound can be used in the development of new analytical methods for the detection of organic compounds. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Conclusion:
In conclusion, Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a highly reactive and versatile compound that has potential applications in various fields of scientific research. The compound can be synthesized using different methods and has been found to have antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although the compound has several advantages for lab experiments, it can be dangerous if not handled properly. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Synthesemethoden
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) can be synthesized by using different methods. One of the most common methods is the reaction of cyclopropanecarboxaldehyde with propenylmagnesium bromide in the presence of a catalyst such as copper (I) bromide. The reaction results in the formation of the desired compound with a yield of around 60%. Other methods include the use of sodium borohydride, lithium aluminum hydride, and boron trifluoride etherate.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been extensively studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of various organic compounds such as chiral alcohols, aldehydes, and ketones. The compound has also been used in the synthesis of natural products such as terpenoids and steroids. In addition, it has been used as a starting material for the synthesis of drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
148164-45-8 |
|---|---|
Produktname |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1R,2R)-1-(hydroxymethyl)-2-[(E)-prop-1-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1 |
InChI-Schlüssel |
XDDIBFCLNVOYHH-HZIBQTDNSA-N |
Isomerische SMILES |
C/C=C/[C@H]1C[C@@]1(CO)C=O |
SMILES |
CC=CC1CC1(CO)C=O |
Kanonische SMILES |
CC=CC1CC1(CO)C=O |
Synonyme |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



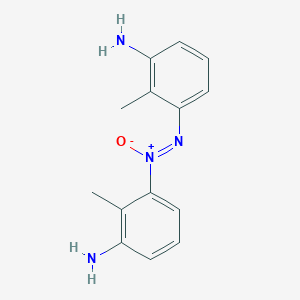
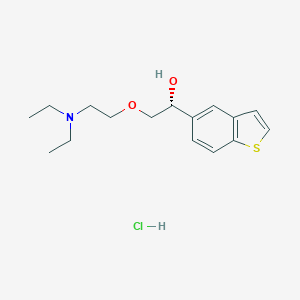

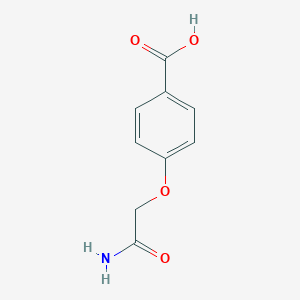
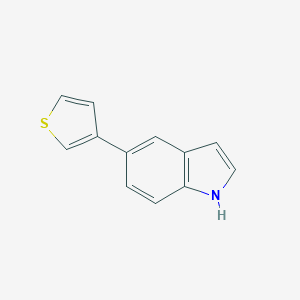
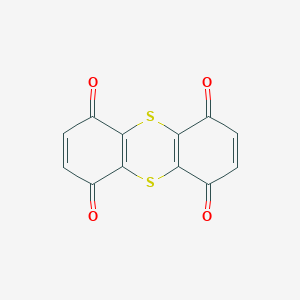
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
